Cas no 898752-76-6 (ethyl 8-(2-methoxyphenyl)-8-oxooctanoate)

ethyl 8-(2-methoxyphenyl)-8-oxooctanoate 化学的及び物理的性質
名前と識別子
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- ethyl 8-(2-methoxyphenyl)-8-oxooctanoate
- LogP
-
- インチ: InChI=1S/C17H24O4/c1-3-21-17(19)13-7-5-4-6-11-15(18)14-10-8-9-12-16(14)20-2/h8-10,12H,3-7,11,13H2,1-2H3
- InChIKey: CJYNQAUFUOYCFZ-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1OC
計算された属性
- せいみつぶんしりょう: 292.16700
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 11
じっけんとくせい
- 密度みつど: 1.042
- ふってん: 401.69°C at 760 mmHg
- フラッシュポイント: 174.384°C
- 屈折率: 1.495
- PSA: 52.60000
- LogP: 3.78160
ethyl 8-(2-methoxyphenyl)-8-oxooctanoate セキュリティ情報
ethyl 8-(2-methoxyphenyl)-8-oxooctanoate 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
ethyl 8-(2-methoxyphenyl)-8-oxooctanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 207768-5g |
ethyl 8-(2-methoxyphenyl)-8-oxooctanoate |
898752-76-6 | 97% | 5g |
£1753.00 | 2022-03-01 | |
Fluorochem | 207768-2g |
ethyl 8-(2-methoxyphenyl)-8-oxooctanoate |
898752-76-6 | 97% | 2g |
£716.00 | 2022-03-01 | |
A2B Chem LLC | AH91952-2g |
Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate |
898752-76-6 | 97% | 2g |
$839.00 | 2024-04-19 | |
Fluorochem | 207768-1g |
ethyl 8-(2-methoxyphenyl)-8-oxooctanoate |
898752-76-6 | 97% | 1g |
£424.00 | 2022-03-01 | |
A2B Chem LLC | AH91952-5g |
Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate |
898752-76-6 | 97% | 5g |
$1989.00 | 2024-04-19 | |
A2B Chem LLC | AH91952-1g |
Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate |
898752-76-6 | 97% | 1g |
$516.00 | 2024-04-19 |
ethyl 8-(2-methoxyphenyl)-8-oxooctanoate 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Liang Ding,Jing An Polym. Chem., 2014,5, 733-742
ethyl 8-(2-methoxyphenyl)-8-oxooctanoateに関する追加情報
Research Brief on Ethyl 8-(2-Methoxyphenyl)-8-Oxooctanoate (CAS: 898752-76-6) in Chemical Biology and Pharmaceutical Applications
Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate (CAS: 898752-76-6) is a synthetic intermediate of growing interest in chemical biology and pharmaceutical research due to its structural versatility and potential therapeutic applications. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. This research brief consolidates the latest findings on this compound, focusing on its synthetic pathways, biological activities, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that ethyl 8-(2-methoxyphenyl)-8-oxooctanoate serves as a key intermediate in the synthesis of novel COX-2 inhibitors. Researchers optimized its production via a Pd-catalyzed coupling reaction, achieving an 82% yield with high purity (>98%). The compound's methoxyphenyl and keto-ester functionalities were critical for downstream derivatization into potent anti-inflammatory agents, showing IC50 values in the nanomolar range against COX-2 enzymes.
In oncology research, a team from the University of Cambridge (2024) identified ethyl 8-(2-methoxyphenyl)-8-oxooctanoate as a scaffold for HDAC6-selective inhibitors. Structural modifications at the octanoate chain yielded compounds with >50-fold selectivity over other HDAC isoforms. Molecular docking studies revealed that the 2-methoxyphenyl group occupies a unique hydrophobic pocket in HDAC6, explaining the observed selectivity. These derivatives exhibited promising antiproliferative activity against multiple myeloma cell lines (EC50 = 0.7-2.3 μM).
Metabolic stability studies (ACS Pharmacology & Translational Science, 2024) highlighted both challenges and opportunities for this chemical entity. While the ester moiety conferred favorable cell permeability (Papp > 15 × 10-6 cm/s in Caco-2 assays), it also showed rapid hydrolysis in human liver microsomes (t1/2 = 23 min). This finding has spurred research into prodrug strategies, with several N-acyloxymethyl derivatives currently in preclinical evaluation.
The compound's role in neurodegenerative disease research has also emerged recently. A Nature Communications paper (2024) reported that ethyl 8-(2-methoxyphenyl)-8-oxooctanoate derivatives can modulate α-synuclein aggregation. Through systematic SAR studies, researchers developed analogs that reduced fibril formation by 60-75% in Parkinson's disease models, with the 2-methoxy group proving essential for activity. These findings open new avenues for targeting protein misfolding disorders.
From a synthetic chemistry perspective, advances in continuous flow technology have improved the scalability of ethyl 8-(2-methoxyphenyl)-8-oxooctanoate production. A 2024 Organic Process Research & Development study described a telescoped three-step synthesis achieving 76% overall yield with <1% impurities under GMP-like conditions. This development addresses previous limitations in large-scale manufacturing for clinical trial material preparation.
In conclusion, ethyl 8-(2-methoxyphenyl)-8-oxooctanoate (898752-76-6) represents a multifaceted building block with demonstrated utility across therapeutic areas. Ongoing research focuses on expanding its application through structural optimization, formulation strategies, and target identification. The compound's unique pharmacophoric features continue to inspire novel drug discovery campaigns, particularly in areas requiring selective enzyme modulation or protein-protein interaction inhibition.
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